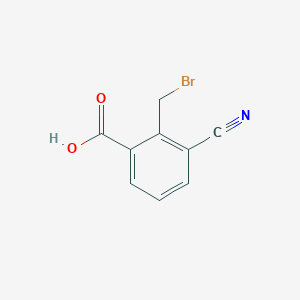
2-Azido-N-(pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-azido-N-2-pyridinyl- is an organic compound with the molecular formula C12H9N5O It is a derivative of benzamide, where the benzamide moiety is substituted with an azido group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, 2-azido-N-2-pyridinyl- typically involves the reaction of 2-aminopyridine with benzoyl chloride in the presence of a base to form N-(2-pyridinyl)benzamide. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of benzamide, 2-azido-N-2-pyridinyl-.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-azido-N-2-pyridinyl- can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions:
Common Reagents and Conditions
Substitution Reactions: Sodium azide, dichloromethane as a solvent.
Reduction Reactions: Hydrogen gas, palladium on carbon catalyst.
Cycloaddition Reactions: Alkynes, copper(I) catalysts.
Major Products Formed
Substitution Reactions: Formation of substituted benzamides.
Reduction Reactions: Formation of N-(2-pyridinyl)benzamide.
Cycloaddition Reactions: Formation of triazole derivatives.
Scientific Research Applications
Benzamide, 2-azido-N-2-pyridinyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of benzamide, 2-azido-N-2-pyridinyl- involves its ability to undergo cycloaddition reactions, forming stable triazole rings. These triazole rings can interact with various biological targets, potentially inhibiting or modulating their activity. The azido group can also be reduced to an amine, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)benzamide: Lacks the azido group, making it less reactive in cycloaddition reactions.
2-Azidobenzamide: Lacks the pyridinyl group, which may affect its biological activity and chemical reactivity.
Pyridine-linked 1,2,4-oxadiazole benzamides: These compounds have different heterocyclic structures, which can lead to different biological activities and applications.
Uniqueness
Benzamide, 2-azido-N-2-pyridinyl- is unique due to the presence of both the azido and pyridinyl groups, which confer distinct chemical reactivity and potential biological activity. The azido group allows for versatile chemical modifications through cycloaddition reactions, while the pyridinyl group can enhance interactions with biological targets.
Properties
CAS No. |
74152-86-6 |
|---|---|
Molecular Formula |
C12H9N5O |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-azido-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C12H9N5O/c13-17-16-10-6-2-1-5-9(10)12(18)15-11-7-3-4-8-14-11/h1-8H,(H,14,15,18) |
InChI Key |
IHHZVKVHCYZIED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Amino-6-morpholinopyrimidin-4-yl)-N-cyclopentyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B12113911.png)


![6,16-dioctyl-3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaene](/img/structure/B12113926.png)

![4-phenyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B12113945.png)

![2-Acetylamino-5-phenyl-thiazolo[4,5-b]pyridine-7-carboxylic acid methyl ester](/img/structure/B12113953.png)


![N-[4-(4-bromophenyl)(1,3-thiazol-2-yl)]-2-(3-methylphenoxy)acetamide](/img/structure/B12113977.png)
![2-[(6-Methoxypyridin-3-yl)amino]-1-(morpholin-4-yl)propan-1-one](/img/structure/B12113986.png)
![6-chloro-7-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12113992.png)

